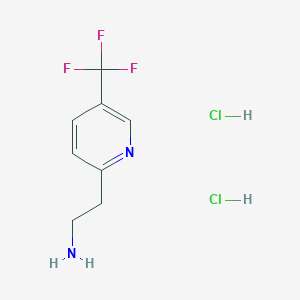

2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine dihydrochloride

Descripción

2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine dihydrochloride is a synthetic amine derivative featuring a pyridine ring substituted with a trifluoromethyl group at the 5-position and an ethylamine side chain, stabilized as a dihydrochloride salt. Dihydrochloride salts are commonly employed to enhance aqueous solubility and stability for amine-containing compounds, facilitating their use in pharmaceutical and biochemical research .

Propiedades

IUPAC Name |

2-[5-(trifluoromethyl)pyridin-2-yl]ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2.2ClH/c9-8(10,11)6-1-2-7(3-4-12)13-5-6;;/h1-2,5H,3-4,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBTXAKQCXWAPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reduction of 2-Cyano-5-(trifluoromethyl)pyridine Precursors

A reliable and reported method involves the reduction of 2-cyano-5-(trifluoromethyl)pyridine derivatives using borane complexes under inert atmosphere conditions. This method is adapted from related syntheses of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethylamine and can be applied analogously.

- Step 1: Under nitrogen or argon atmosphere, a borane solution (e.g., borane-tetrahydrofuran) is cooled to 0 °C.

- Step 2: The 2-cyano-5-(trifluoromethyl)pyridine compound is added dropwise to the cooled borane solution.

- Step 3: Stirring continues at low temperature for 30–60 minutes, then the mixture is heated gently to 30–35 °C for 1–3 hours to complete reduction.

- Step 4: After cooling, methanol is added dropwise to quench the reaction, followed by stirring at room temperature for 6–8 hours.

- Step 5: The reaction mixture is concentrated under reduced pressure, and water is added to precipitate the amine product.

- Step 6: The solid is filtered, washed, and dried to yield the free base amine.

- Step 7: The free amine is converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

This method provides high yields (typically above 89%) and high purity (above 98%) of the target compound, as demonstrated in analogous systems.

Direct Amination of 5-Trifluoromethyl-pyridine

Another approach involves the direct reaction of 5-trifluoromethyl-pyridine with ethylamine under controlled conditions:

- The pyridine substrate is reacted with ethylamine in the presence of a base such as sodium hydroxide or potassium carbonate.

- The reaction is conducted in suitable solvents (e.g., acetonitrile, dimethylformamide) under inert atmosphere to prevent side reactions.

- Temperature control is critical to optimize yield and selectivity.

- After completion, the product is isolated and converted to the dihydrochloride salt by treatment with hydrochloric acid.

This method is simpler but may require optimization of reaction parameters to maximize yield and purity.

Salt Formation

The dihydrochloride salt formation is generally achieved by:

- Dissolving the free base amine in a minimal amount of solvent (e.g., ethanol or water).

- Adding an equimolar or slight excess of hydrochloric acid.

- Cooling the solution to precipitate the dihydrochloride salt.

- Filtering and drying the solid to obtain the pure salt.

This step enhances the compound's stability and facilitates handling and storage.

| Parameter | Method 1: Borane Reduction | Method 2: Direct Amination |

|---|---|---|

| Starting Material | 2-Cyano-5-(trifluoromethyl)pyridine | 5-Trifluoromethyl-pyridine |

| Reducing Agent / Reagent | Borane-THF complex | Ethylamine with base (NaOH or K2CO3) |

| Atmosphere | Nitrogen or Argon | Inert atmosphere preferred |

| Temperature | 0 °C to 35 °C | Ambient to moderate heating (varies) |

| Reaction Time | 1–3 hours (reduction), plus 6–8 hours (quenching) | Several hours (depends on conditions) |

| Solvents | THF, methanol, water | Acetonitrile, DMF, or similar |

| Yield (%) | 89–93% | Variable, typically lower than reduction method |

| Purity (%) | >98% | Dependent on optimization |

| Salt Formation | HCl treatment post-isolation | HCl treatment post-isolation |

- The borane reduction method benefits from controlled addition rates and temperature to avoid side reactions and decomposition.

- Use of inert atmosphere (nitrogen or argon) prevents oxidation and moisture interference.

- Methanol quenching is necessary to deactivate excess borane and stabilize the amine.

- Water addition for precipitation must be optimized (typically 60–80% by weight relative to nitrile starting material) to maximize solid recovery and purity.

- Solvent choice influences solubility and reaction kinetics; mixtures of polar aprotic solvents with minor amounts of alcohols are common.

- Direct amination methods require careful base and solvent selection to avoid pyridine ring substitution or polymerization side reactions.

- Conversion to dihydrochloride salt improves compound stability, solubility in aqueous media, and facilitates purification.

The preparation of 2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine dihydrochloride is efficiently achieved via reduction of nitrile precursors using borane complexes under inert atmosphere, followed by methanol quenching and salt formation. Alternative direct amination methods exist but generally require more stringent optimization. The borane reduction approach delivers high yields and purity, making it the preferred method in research and industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine dihydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, often involving fluorides of alkaline metals or hydrofluoric acid.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include tetrabutylammonium fluoride, hydrofluoric acid, and other fluorinating agents. The reaction conditions, such as temperature and solvent choice, play a critical role in determining the reaction’s outcome and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Aplicaciones Científicas De Investigación

Building Block for Synthesis

The compound serves as a crucial building block in the synthesis of more complex fluorinated compounds. These derivatives are valuable in various chemical research and industrial processes, including the development of new materials and pharmaceuticals .

Reaction Mechanisms

The compound can undergo various chemical reactions:

- Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

- Oxidation and Reduction: It can be oxidized or reduced under specific conditions, altering its chemical properties.

Key Intermediate

2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine dihydrochloride is extensively used as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties contribute to the stability and efficacy of drug candidates .

Case Study: Neurological Disorders

Research has indicated that compounds derived from this structure exhibit promising activity against conditions like Alzheimer's disease. In vitro studies have shown that these compounds can inhibit specific enzyme pathways associated with neurodegeneration.

Agricultural Chemicals

The compound is utilized in formulating agrochemicals, enhancing the efficacy of pesticides and herbicides. Its fluorinated structure improves the performance of these chemicals, contributing to better crop yields and pest management strategies .

Development of Advanced Materials

In material science, 2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine dihydrochloride is employed in developing coatings and polymers that require enhanced chemical resistance and durability due to its unique fluorinated properties .

Enzyme Inhibition Studies

Researchers utilize this compound in studies related to enzyme inhibition and receptor binding. These studies help elucidate biochemical pathways and identify potential therapeutic targets for various diseases .

Mecanismo De Acción

The mechanism of action of 2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its binding affinity to certain biological targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects in biological systems .

Comparación Con Compuestos Similares

Histamine Dihydrochloride (CAS 56-92-8)

- Structure : Histamine dihydrochloride contains an imidazole ring linked to an ethylamine group, differing from the pyridine core in the target compound .

- Functional Role: Histamine is a well-characterized biogenic amine involved in immune response and neurotransmission. Its dihydrochloride form is used in diagnostic and research settings to study histamine receptors .

- Key Differences: The pyridine ring in the target compound may confer greater metabolic stability compared to histamine’s imidazole, which is prone to enzymatic degradation.

2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine Dihydrochloride (CAS 462651-77-0)

- Structure : This analogue replaces the pyridine ring with a triazole heterocycle and substitutes the trifluoromethyl group with a methyl group .

- Applications : Triazole derivatives are often explored for antimicrobial or anticancer activity due to their ability to engage in hydrogen bonding.

- Key Differences :

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (CAS 62-31-7)

- Structure : This compound features a catechol (dihydroxyphenyl) group instead of the pyridine-trifluoromethyl system .

- Functional Role : It serves as a precursor in neurotransmitter synthesis (e.g., dopamine).

- Key Differences :

Comparative Data Table

Notes and Limitations

- The provided evidence lacks direct data on 2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine dihydrochloride; comparisons are extrapolated from structural analogues.

- Trifluoromethyl groups are known to enhance metabolic stability and lipophilicity in pharmaceuticals, but specific pharmacokinetic data for this compound require further investigation .

- Regulatory information (e.g., GHS classification) and toxicity profiles are unavailable in the provided sources.

Actividad Biológica

2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that highlight its pharmacological significance.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability. The dihydrochloride salt form improves solubility, facilitating its use in biological assays.

The biological activity of 2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine dihydrochloride is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Its mechanism may involve:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, particularly in the central nervous system.

- Enzyme Inhibition : It could inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or neurodegenerative diseases.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Antimicrobial Properties : Studies have shown that derivatives of pyridine compounds exhibit antimicrobial activity against various pathogens.

- Anticancer Effects : Preliminary investigations suggest that the compound may possess anticancer properties, inhibiting the proliferation of cancer cell lines.

- Neuropharmacological Effects : The modulation of neurotransmitter systems indicates potential applications in treating neurological disorders.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuropharmacological | Modulates α7 nAChRs |

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that 2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine dihydrochloride significantly inhibited the growth of human breast cancer cells (T47D) with an IC50 value of 0.25 µM. The mechanism involved the activation of apoptotic pathways, suggesting its potential as a lead compound for further development in cancer therapeutics .

Table 2: In Vitro Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| T47D | 0.25 | Apoptosis induction |

| HCT-15 | 0.30 | Cell cycle arrest |

| HepG2 | 0.40 | Inhibition of proliferation |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying 2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine dihydrochloride with high purity?

- Answer : Synthesis typically involves nucleophilic substitution or coupling reactions using pyridine derivatives. Purification may employ membrane-based separation technologies (e.g., nanofiltration) or column chromatography with polar stationary phases to isolate the dihydrochloride salt . Crystallization in non-aqueous solvents (e.g., ethanol/ethyl acetate mixtures) is critical for removing residual trifluoromethyl precursors. Monitor purity via HPLC with UV detection (λ = 254 nm) and confirm via elemental analysis .

Q. How should researchers characterize the compound’s structural and physicochemical properties?

- Answer : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and trifluoromethyl group integrity.

- Mass spectrometry (HRMS) for molecular weight validation.

- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition thresholds.

- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation .

Q. What experimental protocols ensure stability during storage and handling?

- Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent hydrolysis of the dihydrochloride salt. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products like free amines or pyridine derivatives . Avoid aqueous buffers unless freshly prepared.

Q. What are the best practices for initial biological activity screening?

- Answer : Begin with in vitro assays targeting receptors/transporters associated with pyridine-based ligands (e.g., neurotransmitter transporters). Use dose-response curves (1 nM–100 µM) in triplicate, with positive controls (e.g., known inhibitors/agonists). Validate results with orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) to minimize false positives .

Q. How can researchers optimize solubility for in vitro assays?

- Answer : Test solubility in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) with co-solvents (e.g., cyclodextrins). Use dynamic light scattering (DLS) to detect aggregation. For low solubility, consider salt metathesis (e.g., converting dihydrochloride to besylate salt) while monitoring bioactivity retention .

Advanced Research Questions

Q. How to resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?

- Answer : Conduct meta-analysis of experimental variables:

- Compare assay conditions (buffer pH, temperature, cell lines).

- Validate compound integrity in each study via LC-MS.

- Use computational docking to identify binding site polymorphisms affecting ligand-receptor interactions .

Q. What advanced computational methods predict the compound’s interactions with biological targets?

- Answer : Apply:

- Molecular dynamics (MD) simulations to study trifluoromethyl group dynamics in binding pockets.

- Free energy perturbation (FEP) to calculate binding affinity changes upon structural modifications.

- Quantum mechanical (QM) modeling to assess electronic effects of the trifluoromethyl group on ligand-receptor charge distribution .

Q. How to elucidate metabolic pathways in in vivo models?

- Answer : Use:

- Stable isotope labeling (e.g., ¹³C/²H) to track metabolites via LC-MS/MS.

- Microsomal incubations (human/rodent liver) to identify phase I/II metabolites.

- CYP450 inhibition assays to predict drug-drug interactions .

Q. What methodologies assess environmental impact from laboratory-scale synthesis?

- Answer : Perform:

- Life cycle analysis (LCA) to quantify waste generation (e.g., fluorine byproducts).

- Ecotoxicology assays (e.g., Daphnia magna acute toxicity) for effluent evaluation.

- Green chemistry metrics (atom economy, E-factor) to optimize synthetic routes .

Q. How to establish structure-activity relationships (SAR) for derivatives?

- Answer :

- Synthesize analogs with modified pyridine substituents (e.g., methyl, chloro) and trifluoromethyl positional isomers.

- Corrogate in vitro activity data with steric/electronic parameters (Hammett σ, Taft Es) using multivariate regression.

- Validate SAR hypotheses via X-ray co-crystallography of ligand-target complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.